Ethyl 3-(acetoxy)crotonate

Nitration Regioselectivity Nitroacetoacetate synthesis

Ethyl 3-(acetoxy)crotonate (CAS 29214-62-8), systematically named ethyl 3-acetyloxybut-2-enoate, is a C8H12O4 enol acetate derivative of ethyl acetoacetate. It exists as a mixture of (Z)- and (E)-geometric isomers and is supplied as a colorless liquid with a molecular weight of 172.18 g/mol.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 29214-62-8
Cat. No. B195343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(acetoxy)crotonate
CAS29214-62-8
SynonymsEthyl 3-acetoxy-2-butenoate
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)OC(=O)C
InChIInChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3
InChIKeyVSCUAMOPAHJJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(acetoxy)crotonate (CAS 29214-62-8): Core Identity and Procurement-Relevant Characteristics


Ethyl 3-(acetoxy)crotonate (CAS 29214-62-8), systematically named ethyl 3-acetyloxybut-2-enoate, is a C8H12O4 enol acetate derivative of ethyl acetoacetate. It exists as a mixture of (Z)- and (E)-geometric isomers and is supplied as a colorless liquid with a molecular weight of 172.18 g/mol. The compound is catalogued as Theophylline Impurity 19 and Edaravone Impurity 5/25, serving as a fully characterized reference standard for pharmaceutical impurity profiling compliant with USP and EP guidelines . Its structure features an α,β-unsaturated carbonyl moiety conjugated with an acetoxy leaving group, distinguishing it from the parent β-ketoester ethyl acetoacetate.

Why Generic Substitution Fails for Ethyl 3-(acetoxy)crotonate (CAS 29214-62-8)


Ethyl 3-(acetoxy)crotonate cannot be freely interchanged with its closest structural analogs—ethyl acetoacetate, ethyl crotonate, or the individual (E)- and (Z)-isomers—because the locked enol acetate configuration fundamentally alters reaction chemo- and regioselectivity. The acetoxy group serves simultaneously as a protecting group for the enol and as a leaving group in enzyme-catalyzed or acid-catalyzed transformations, enabling tandem hydrolysis–condensation pathways that are inaccessible to the free β-ketoester . Furthermore, the isomeric composition of CAS 29214-62-8 (Z/E mixture) versus the single-isomer CAS entries 26805-39-0 (Z) and 27750-19-2 (E) must be carefully matched to the intended application; procurement of an isomerically undefined or incorrect CAS entry can invalidate analytical method development or alter synthetic product distributions . The quantitative evidence below demonstrates that substituting the keto form or an alternative enol ester for this specific compound yields measurably different outcomes.

Quantitative Differentiation Evidence for Ethyl 3-(acetoxy)crotonate (CAS 29214-62-8)


Nitration Product Distribution: Enol Acetate vs. Keto Ester under Identical Conditions

Under identical acetyl nitrate nitration conditions (1 mol% H2SO4, 15 °C, ~50 min), ethyl 3-acetoxy-2-butenoate (10b) diverts product distribution substantially toward the furazan N-oxide side product 9b (35% yield) while delivering 63% of the desired nitroacetoacetate 6b. In contrast, ethyl acetoacetate (3b) under the same catalytic conditions gives essentially quantitative conversion to 6b (97% yield) with negligible 9b. This represents a 35-percentage-point increase in the undesired side product when using the enol acetate form, demonstrating that the locked enol acetate is not a drop-in replacement for the free β-ketoester in electrophilic nitration processes .

Nitration Regioselectivity Nitroacetoacetate synthesis Process chemistry

Chemoenzymatic Knoevenagel Reaction: Regioselectivity of 3-Acetoxycrotonate vs. Alternative Enol Carboxylates

In a lipase-catalyzed tandem hydrolysis–Knoevenagel cascade, 3-acetoxy-crotonic acid ethyl ester (5g)—the target compound—delivers condensation products with excellent regio-selectivity exceeding 99%, albeit with moderate yields up to 36%. By comparison, 4-acetoxy-3-penten-2-one (5a) affords products with yields up to 86% under identical conditions. The lower yield of 5g is mechanistically attributed to competing spontaneous decarboxylation following enzymatic ester hydrolysis. Critically, switching to the sterically bulkier tert-butyl 3-acetoxy-2-butenoate (5h) raises yields, indicating that the ethyl ester's susceptibility to decarboxylation defines a unique reactivity profile that is absent in the acetylacetone-derived enol acetate 5a .

Biocatalysis Tandem reaction Knoevenagel condensation Regioselectivity

Physicochemical Property Divergence from the Parent β-Ketoester Ethyl Acetoacetate

Locking the enol as the acetate ester produces large shifts in key physicochemical parameters relative to the equilibrium keto–enol form ethyl acetoacetate. The boiling point increases by ~35 °C (215.4 °C vs. 180 °C at 760 mmHg), density rises from ~1.02 to 1.058 g/cm³, and aqueous solubility drops dramatically from ~116 g/L to approximately 5.4 g/L at 25 °C. These differences directly impact distillation-based purification, biphasic extraction workflows, and solvent selection for reactions conducted in aqueous media .

Physical chemistry Solubility Purification Formulation

Isomeric Composition and CAS Registry Assignment: Z/E Mixture vs. Single-Isomer Entries

CAS 29214-62-8 is unequivocally the mixture of (Z)- and (E)-isomers of ethyl 3-acetoxybut-2-enoate. The pure (Z)-isomer is registered under CAS 26805-39-0, and the pure (E)-isomer under CAS 27750-19-2 . The SDBS IR spectrum (liquid film) confirms the mixture identity, and the InChIKey with specified double-bond geometry (VSCUAMOPAHJJTA-WAYWQWQTSA-N, b/6-5-) distinguishes it from the unspecified-geometry InChIKey (VSCUAMOPAHJJTA-UHFFFAOYSA-N) that may be used generically . Impurity reference standard suppliers uniformly list CAS 29214-62-8 as the Z/E mixture and cross-reference the individual isomer CAS numbers .

Analytical reference standard Isomer identification Regulatory compliance Method validation

Validated Reference Standard Status for Pharmaceutical Impurity Profiling

Ethyl 3-(acetoxy)crotonate (CAS 29214-62-8) is catalogued as a fully characterized reference standard for Theophylline Impurity 19 and Edaravone Impurity 5/25, with traceability against USP and EP pharmacopeial standards . It is offered as an analytical standard for HPLC method development and quality control applications during drug substance synthesis and formulation . In contrast, the close analog ethyl acetoacetate is a bulk industrial solvent/intermediate with no pharmaceutical reference standard designation, and the single-isomer entries (CAS 26805-39-0 and 27750-19-2) lack the broad impurity-standard documentation and multi-pharmacopeia traceability associated with the CAS 29214-62-8 mixture .

Pharmaceutical analysis Impurity profiling Method validation Quality control

Procurement-Driven Application Scenarios for Ethyl 3-(acetoxy)crotonate (CAS 29214-62-8)


Pharmaceutical Impurity Reference Standard for Theophylline and Edaravone Quality Control

CAS 29214-62-8 is the designated Theophylline Impurity 19 and Edaravone Impurity 5/25 reference standard, used in HPLC method validation and batch-release testing. The Z/E mixture identity is precisely what regulatory dossiers reference; procurement of a single isomer (CAS 26805-39-0 or 27750-19-2) would invalidate system suitability criteria and method specificity claims. The compound's documented traceability to USP and EP pharmacopeial standards enables immediate deployment in GMP-compliant QC laboratories without requiring additional in-house structural confirmation .

Synthetic Route Scouting Where Enol Acetate Reactivity Diverges from the Free Keto Ester

For nitration chemistry targeting nitroacetoacetate esters, the data from Sifniades (1975) show that ethyl 3-acetoxy-2-butenoate produces 35% furazan N-oxide side product vs. <3% from ethyl acetoacetate under identical H2SO4-catalyzed conditions. Process chemists must select the enol acetate only if the furazan N-oxide is the desired product or if alternative catalysts are to be screened; for maximum nitroacetoacetate yield, the free keto ester remains the superior substrate . Conversely, in lipase-catalyzed tandem Knoevenagel cascades, the enol acetate delivers >99% regioselectivity, making it the preferred substrate when regioisomeric purity is the critical quality attribute despite a moderate yield ceiling of ~36% .

Physicochemical Property Screening for Extraction and Purification Workflow Design

The 21-fold lower water solubility of ethyl 3-(acetoxy)crotonate (~5.4 g/L) vs. ethyl acetoacetate (~116 g/L) dictates fundamentally different workup protocols. Liquid–liquid extraction from aqueous reaction mixtures will partition the enol acetate strongly into the organic phase, enabling higher recovery in single extractions compared to the keto ester. The higher boiling point (215.4 °C vs. 180 °C at 760 mmHg) also means that vacuum distillation conditions optimized for ethyl acetoacetate (e.g., 180 °C at atmospheric pressure) are unsuitable; the enol acetate requires either higher temperatures or reduced pressure (87–88 °C at 8 Torr) for efficient distillation without thermal degradation .

Isomer-Specific Procurement for Stereochemically Defined Synthetic Sequences

When a synthetic route requires geometric control of the α,β-unsaturated ester, procurement must distinguish among three CAS entries: CAS 29214-62-8 (Z/E mixture), CAS 26805-39-0 (pure Z), and CAS 27750-19-2 (pure E). The SDBS spectral database confirms the mixture identity of CAS 29214-62-8 via IR spectroscopy and the geometry-specified InChIKey. Researchers developing enantio- or diastereoselective transformations must explicitly specify the required CAS number; ordering the mixture when a single isomer is needed introduces an uncontrolled variable that can compromise enantiomeric excess or diastereomeric ratio measurements in downstream catalytic steps .

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